![molecular formula C19H17N3OS2 B2771841 N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-16-0](/img/structure/B2771841.png)
N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-(thiophen-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Scientific Research Applications
- The compound has been investigated for its antimicrobial properties. In a study, 2-(4-nitrobenzyl)-6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole (referred to as 4Ce) exhibited activity against the bacterium Klebsiella at low micromolar concentrations (5 μg/ml) with a moderate zone of inhibition. Additionally, 2-(4-nitrobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole (4Cf) demonstrated potent antifungal activity against Candida albicans when compared to the standard fluconazole .
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been explored for their anticancer potential. Some of these compounds have shown promising activity against cancer cells, making them interesting candidates for further investigation .
- Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated antitubercular properties. These compounds could potentially contribute to the development of new tuberculosis treatments .
- The antifungal activity of 2-(4-nitrobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole suggests its potential as an alternative antifungal agent .
- Imidazo[2,1-b][1,3,4]thiadiazoles have been reported to possess diverse pharmacological properties, including anti-inflammatory, analgesic, and cardiotonic effects. Further research could explore these aspects .
- The compound’s structural similarity to levamisole, a known immunomodulator, suggests potential immunomodulatory effects. Investigating its impact on the immune system could be worthwhile .
Antimicrobial Activity
Anticancer Properties
Antitubercular Activity
Antibacterial and Antifungal Effects
Other Pharmacological Properties
Immunomodulation and Levamisole Analogs
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to possess diverse pharmacological properties . They have shown activity against various targets, including antibacterial, antifungal, and anticancer targets .
Mode of Action
For instance, some imidazo[2,1-b]thiazole derivatives have shown inhibitory activity against VEGFR2 , which is a key receptor in angiogenesis, a process that is often upregulated in cancer.
Biochemical Pathways
For instance, the inhibition of VEGFR2 can affect angiogenesis, impacting the growth and spread of cancer cells .
Pharmacokinetics
Thiazoles, which are part of the compound’s structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could potentially impact the compound’s bioavailability and distribution within the body.
Result of Action
Similar compounds have demonstrated cytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in certain types of cells.
properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-13-4-6-14(7-5-13)17-11-22-15(12-25-19(22)21-17)9-18(23)20-10-16-3-2-8-24-16/h2-8,11-12H,9-10H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDZZYJSJXSYFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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